molecular formula C16H17NO2 B2775932 [(2R,4S)-4-Methyl-2-pyridin-3-yl-2,3-dihydrochromen-4-yl]methanol CAS No. 2095396-08-8

[(2R,4S)-4-Methyl-2-pyridin-3-yl-2,3-dihydrochromen-4-yl]methanol

Cat. No. B2775932
CAS RN: 2095396-08-8
M. Wt: 255.317
InChI Key: LXDAZWNXQOYDBB-HZPDHXFCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(2R,4S)-4-Methyl-2-pyridin-3-yl-2,3-dihydrochromen-4-yl]methanol, also known as M4N, is a chemical compound that belongs to the class of flavonoids. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and inflammation.

Scientific Research Applications

Catalytic Applications

Methanol Dehydrogenase Enzymes
Methanol dehydrogenase (MDH) enzymes, which catalyze the oxidation of methanol to formaldehyde, are crucial for methanol metabolism in methylotrophic bacteria. Some MDH enzymes use pyrroloquinoline quinone (PQQ) as the catalytic center and bind rare-earth elements instead of calcium, enhancing catalytic efficiency. These enzymes illustrate the role of metal coordination in enhancing enzyme activity, which could inspire the design of catalytic systems utilizing similar metal-organic frameworks (Keltjens et al., 2014).

Organic Synthesis

C-3/5 Methylation of Pyridines
A novel catalytic method introduces a methyl group onto the aromatic ring of pyridines, using methanol and formaldehyde. This process highlights the use of methanol in direct functionalization reactions, potentially relevant to modifications of compounds like the one (Grozavu et al., 2020).

Materials Science

Hybrid Organic-Inorganic Chlorozincate Complexes
Research on hybrid organic-inorganic chlorozincate and molecular zinc complexes, involving oxidative condensation-cyclization of 2-pyridinecarbaldehyde in methanol, demonstrates the potential for creating novel materials with unique photophysical properties. This illustrates how methanol can participate in complex formation reactions, potentially relevant to the synthesis or modification of related compounds (Buvaylo et al., 2015).

Protective Groups in Polymer Chemistry

2-(Pyridin-2-yl)ethanol as a Protecting Group
The use of 2-(pyridin-2-yl)ethanol as a protecting group for carboxylic acids in polymer chemistry, which can be selectively removed, either chemically under alkaline conditions or thermally, demonstrates its utility in the precise modification of polymers. This suggests potential applications in the development of polymers or other materials where controlled deprotection is required (Elladiou & Patrickios, 2012).

properties

IUPAC Name

[(2R,4S)-4-methyl-2-pyridin-3-yl-2,3-dihydrochromen-4-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-16(11-18)9-15(12-5-4-8-17-10-12)19-14-7-3-2-6-13(14)16/h2-8,10,15,18H,9,11H2,1H3/t15-,16-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXDAZWNXQOYDBB-HZPDHXFCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(OC2=CC=CC=C21)C3=CN=CC=C3)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(C[C@@H](OC2=CC=CC=C21)C3=CN=CC=C3)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.